

history and discovery of chromium(III) carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chromium(3+),carbonate*

Cat. No.: *B1496125*

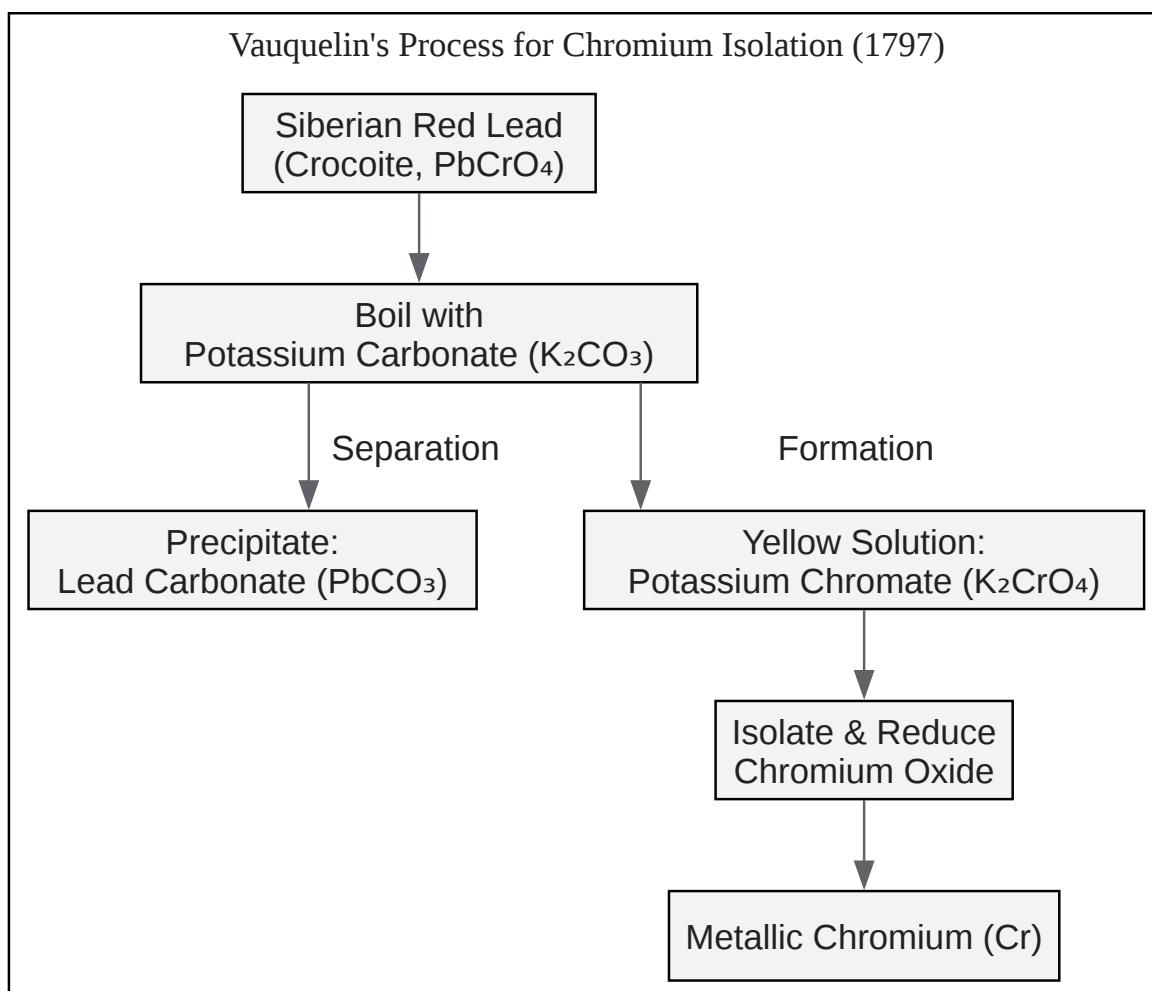
[Get Quote](#)

An In-depth Technical Guide on the History, Synthesis, and Application of Chromium(III) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium(III) carbonate, with the formula $\text{Cr}_2(\text{CO}_3)_3$, is a water-insoluble chromium source that has transitioned from a compound of obscure historical origin to a material of interest in modern chemical applications. While the specific discovery of chromium(III) carbonate is not well-documented, its history is intrinsically linked to the discovery of the element chromium itself, where carbonate reagents played a key role. This guide provides a comprehensive overview of the historical context, modern synthesis protocols, physicochemical properties, and the significant biological role of the chromium(III) ion, for which chromium(III) carbonate serves as a precursor.


The Historical Context: Discovery of the Element Chromium

The story of chromium(III) carbonate begins with the discovery of the element chromium. In the late 18th century, a vibrant red mineral from Siberia, known as "Siberian red lead" (crocoite, PbCrO_4), attracted scientific attention.[\[1\]](#)[\[2\]](#)

In 1797, the French chemist Louis Nicolas Vauquelin conducted a series of experiments on this mineral.[\[3\]](#) A critical step in his process involved boiling the crushed crocoite ore with potassium

carbonate (K_2CO_3).^[1] This procedure was designed to separate the lead component, precipitating it as lead carbonate and leaving a yellow solution containing a new, unknown element in the form of a salt, potassium chromate.^[1] After a multi-step process to isolate and then reduce the oxide of the new element, Vauquelin successfully isolated metallic chromium in 1798.^[4] He named the element "chromium" from the Greek word "chrōma," meaning color, due to the wide variety of vibrant colors exhibited by its compounds.^{[1][3]}

While this process did not yield isolated chromium(III) carbonate, it marks the first significant intersection of carbonate chemistry with the history of chromium, setting the stage for the eventual synthesis of its various salts.

[Click to download full resolution via product page](#)

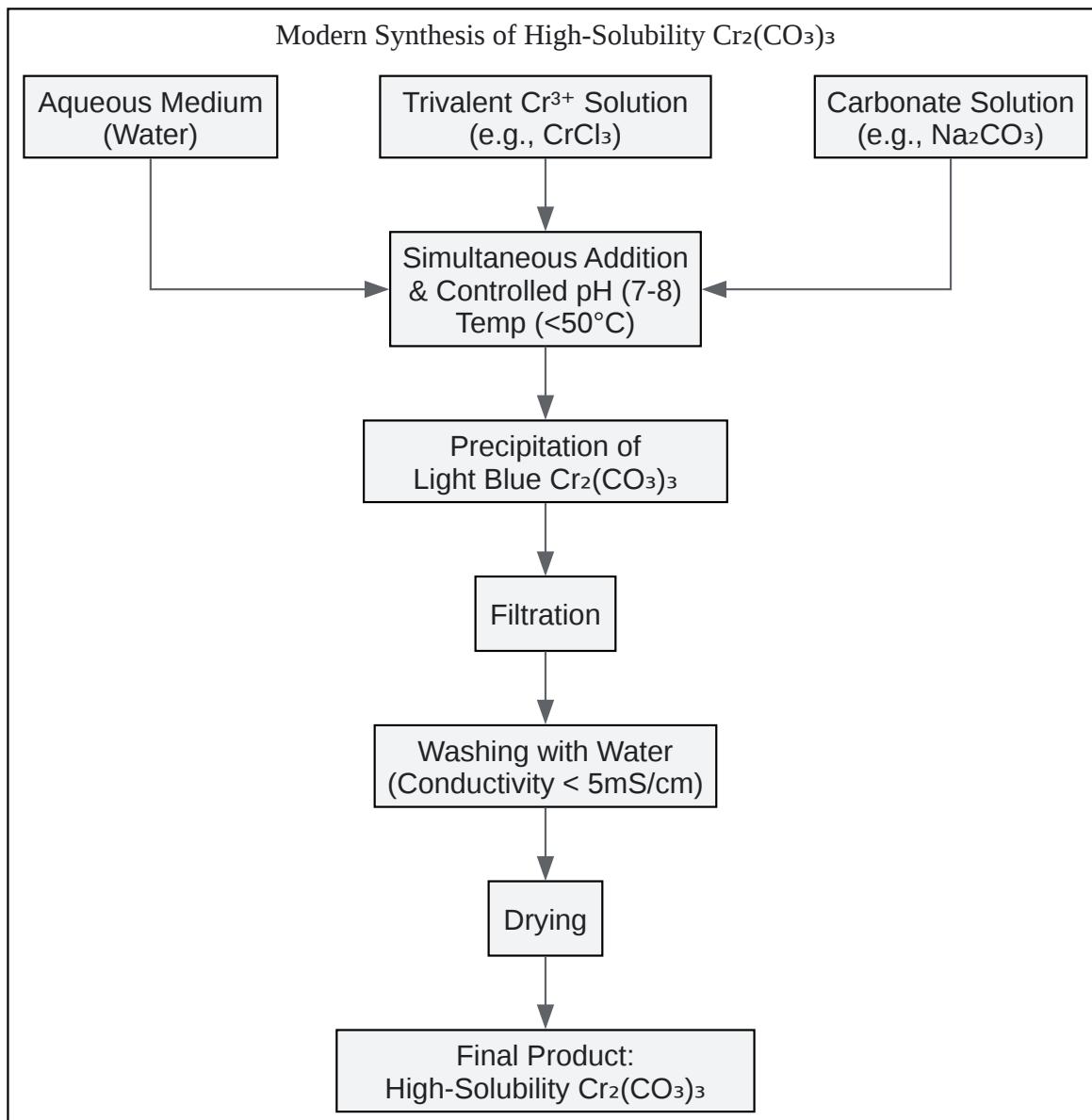
Figure 1: Experimental workflow for Vauquelin's isolation of elemental chromium.

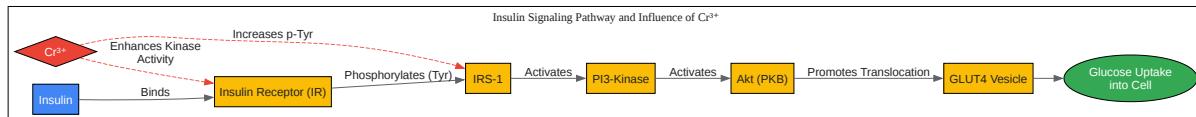
The Elusive History and Properties of Isolated Chromium(III) Carbonate

Unlike the well-documented discovery of the element, the first specific synthesis and characterization of chromium(III) carbonate is not clearly recorded in historical chemical literature. It is often described as a bluish-green, amorphous powder.^[5] A significant challenge in its study and isolation is its behavior in aqueous solutions; like the carbonates of aluminum and iron(III), chromium(III) carbonate is prone to hydrolysis, readily converting to chromium(III) hydroxide precipitate when formed in water.

Historically, the compound was primarily used in the preparation of other chromic salts.^{[5][6]} It is insoluble in water but will dissolve in mineral acids, a property leveraged in modern applications.^{[5][7]}

Modern Synthesis and Quantitative Characterization


Recent advancements, driven by the need for high-purity, reactive chromium sources for applications like trivalent chromium plating, have led to the development of specific protocols for producing a more soluble and consistent form of chromium(III) carbonate.^[8] This modern form is distinguished by its light blue color, in contrast to the greenish powders described in older literature.^[9]


Experimental Protocol for High-Solubility Chromium(III) Carbonate

The following protocol is synthesized from modern patented processes.^[9] It focuses on controlled precipitation to yield a product with high reactivity in acidic solutions.

- Preparation of Reactant Solutions:
 - Prepare an aqueous solution of a trivalent chromium salt (e.g., chromium chloride or chromium sulfate).

- Prepare an aqueous solution of a carbonate (e.g., sodium carbonate or potassium carbonate).
- Reaction Setup:
 - In a reaction vessel equipped with a stirrer, add a starting volume of an aqueous medium (e.g., deionized water).
 - Maintain the temperature of the aqueous medium between 0°C and 50°C (preferably 10°C to 40°C).[9]
 - Insert a pH probe to monitor the reaction in real-time.
- Controlled Precipitation:
 - Simultaneously and continuously add the trivalent chromium solution and the carbonate solution to the stirred aqueous medium.
 - Monitor the pH and adjust the addition rates of the reactant solutions to maintain a constant pH between 6 and 12 (preferably 7 to 8).[9]
 - Continue stirring throughout the addition process to ensure reaction uniformity. A stirring speed of 100-500 rpm is typical.[9]
- Product Isolation and Purification:
 - Once the reaction is complete, filter the resulting light blue precipitate (chromium(III) carbonate).
 - Wash the filter cake with water until the electrical conductivity of the filtrate is 5 mS/cm or less. This removes residual soluble salts.[9]
 - Dry the purified chromium(III) carbonate powder.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How was Chromium discovered? | Metal History - SAM Sputter Targets [sputtering-targets.net]
- 2. briandcolwell.com [briandcolwell.com]
- 3. doublestonesteel.com [doublestonesteel.com]
- 4. CHROMIUM AND CHROMIUM COMPOUNDS - Chromium, Nickel and Welding - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chromium carbonate | 29689-14-3 [chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 9. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- To cite this document: BenchChem. [history and discovery of chromium(III) carbonate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1496125#history-and-discovery-of-chromium-iii-carbonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com